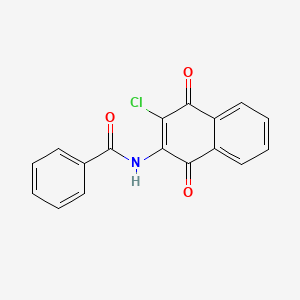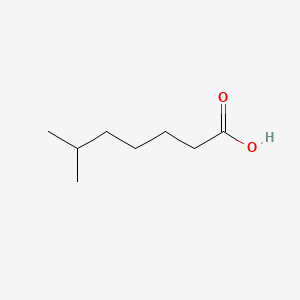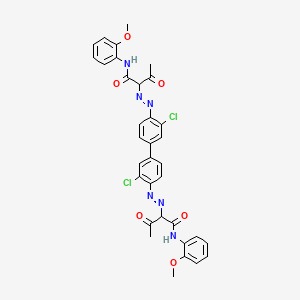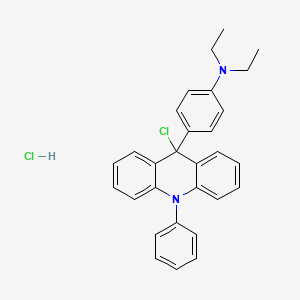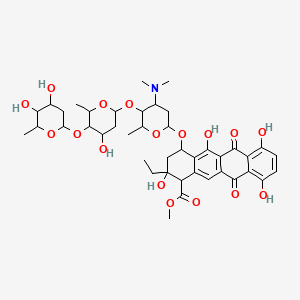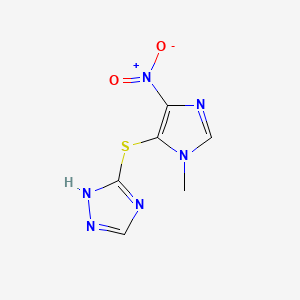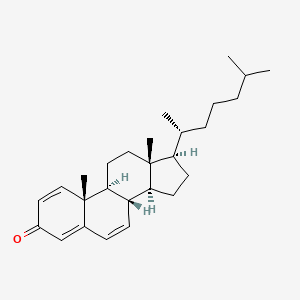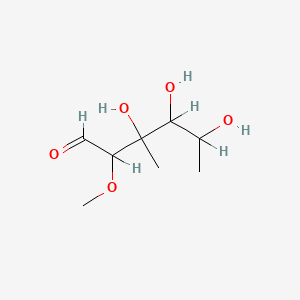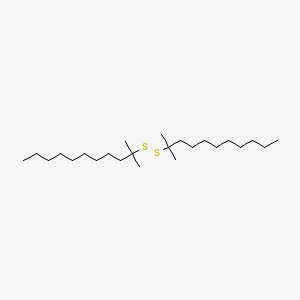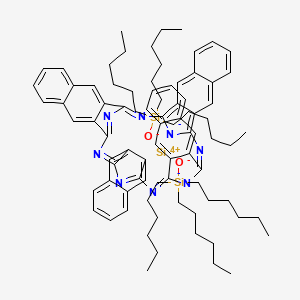
Bis(tri-n-hexylsiloxy)silicon phthalocyanine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of bis(tri-n-hexylsilyl oxide) silicon phthalocyanine involves the introduction of tri-n-hexylsilyl oxide substituents to the silicon phthalocyanine core. This modification aims to enhance the solubility and processability of the compound, thereby improving its performance in specific applications, such as organic photovoltaic devices where it acts as an effective additive increasing efficiency and performance due to its unique molecular characteristics (Lessard et al., 2014).
Molecular Structure Analysis
The molecular structure of bis(tri-n-hexylsiloxy)silicon phthalocyanine is defined by the central silicon atom coordinated to the nitrogen atoms of the phthalocyanine ring, with the tri-n-hexylsiloxy groups axially bonded to silicon. This structure is key to its optical properties, particularly its strong absorption in the near-infrared region, making it suitable for applications in photodynamic therapy and photovoltaic devices (Decréau, Julliard, & Giorgi, 1999).
Chemical Reactions and Properties
This compound participates in various chemical reactions, including the generation of singlet oxygen and other reactive oxygen species upon light irradiation. This reactivity is particularly beneficial in the context of photodynamic therapy, where the generated reactive oxygen species can induce cell death in cancerous tissues (Decréau et al., 1998).
Physical Properties Analysis
The physical properties of this compound, such as solubility and tendency to crystallize, play a crucial role in its application. For instance, its high solubility in organic solvents and strong driving force for crystallization at interfaces enhance its performance as a ternary additive in bulk heterojunction organic photovoltaic devices, leading to improved device efficiency and stability (Dang et al., 2017).
Applications De Recherche Scientifique
Matériaux photoniques et optiques
Bis(tri-n-hexylsiloxy)silicon phthalocyanine est utilisé dans le domaine des matériaux photoniques et optiques en raison de sa forte absorption dans la région du proche infrarouge. Ce composé est souvent utilisé dans le développement de dispositifs photovoltaïques organiques . Sa forte teneur en colorant et ses propriétés d'absorption spécifiques le rendent adapté aux applications nécessitant une récupération de lumière et un transfert d'énergie efficaces.
Électronique organique
En électronique organique, ce dérivé de la phtalocyanine de silicium sert d'additif électroactif dans les dispositifs photovoltaïques organiques à hétérojonction en vrac (BHJ OPV). L'incorporation de ce composé s'est avérée améliorer les performances des OPV en améliorant la mobilité des porteurs de charge et la stabilité .
Thérapie photodynamique
La forte absorption du composé dans la région du proche infrarouge en fait également un candidat pour une utilisation en thérapie photodynamique (TPD). La TPD est un traitement qui utilise des agents photosensibilisants, ainsi que la lumière, pour produire des espèces réactives de l'oxygène qui peuvent tuer les cellules cancéreuses. Les propriétés photophysiques du composé sont étudiées pour leur potentiel dans le traitement des tumeurs profondes .
Mécanisme D'action
Target of Action
Bis(tri-n-hexylsiloxy)silicon phthalocyanine is primarily used as a photosensitizer . The primary targets of this compound are cancerous cells, where it is selectively incorporated .
Mode of Action
The compound works by absorbing light at a specific wavelength and transferring the energy to molecular oxygen, creating reactive oxygen species . These reactive species can cause damage to cellular components, leading to cell death .
Biochemical Pathways
It is known that the compound induces oxidative stress, which can lead to apoptosis, or programmed cell death .
Pharmacokinetics
Like other photosensitizers, it is likely to be administered directly to the tumor site, where it is selectively taken up by cancer cells . The compound’s bioavailability would be influenced by factors such as its formulation, the delivery method, and the specific characteristics of the tumor.
Result of Action
The primary result of the action of this compound is the death of cancer cells . This is achieved through the generation of reactive oxygen species, which can damage cellular components and trigger apoptosis .
Action Environment
The efficacy and stability of this compound are influenced by several environmental factors. These include the presence of light at the appropriate wavelength for the compound to absorb and transfer to molecular oxygen . Additionally, the presence of oxygen is necessary for the generation of reactive oxygen species . The specific characteristics of the tumor environment, such as its oxygenation status and the presence of certain enzymes, may also influence the compound’s action .
Orientations Futures
Bis(tri-n-hexylsiloxy)silicon phthalocyanine has been used as a solid ternary electroactive additive in poly(3-hexylthiophene):phenyl-C61-butyric acid methyl ester P3HT:PC61BM bulk heterojunction organic photovoltaic (BHJ OPV) devices, resulting in increased performance . The reason for its unique performance is not solely due to its frontier orbital energies but also might be due to a high driving force for crystallization .
Propriétés
IUPAC Name |
2,15,28,41,53,54-hexaza-55,56-diazanidatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29(54),30,32,34,36,38,40,42(53),43,45,47,49,51-heptacosaene;silicon(4+);trihexyl(oxido)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H24N8.2C18H39OSi.Si/c1-2-10-26-18-34-33(17-25(26)9-1)41-49-42(34)54-44-37-21-29-13-5-6-14-30(29)22-38(37)46(51-44)56-48-40-24-32-16-8-7-15-31(32)23-39(40)47(52-48)55-45-36-20-28-12-4-3-11-27(28)19-35(36)43(50-45)53-41;2*1-4-7-10-13-16-20(19,17-14-11-8-5-2)18-15-12-9-6-3;/h1-24H;2*4-18H2,1-3H3;/q-2;2*-1;+4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOZNGPGVFDKGAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC[Si](CCCCCC)(CCCCCC)[O-].CCCCCC[Si](CCCCCC)(CCCCCC)[O-].C1=CC=C2C=C3C(=CC2=C1)C4=NC5=C6C=C7C=CC=CC7=CC6=C([N-]5)N=C8C9=CC1=CC=CC=C1C=C9C(=N8)N=C1C2=CC5=CC=CC=C5C=C2C(=N1)N=C3[N-]4.[Si+4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C84H102N8O2Si3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1340.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
92396-88-8 | |
| Record name | Bis(tri-n-hexylsiloxy)(2,3-naphthalocyaninato)silicon | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092396888 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Bis(tri-n-hexylsiloxy)silicon Phthalocyanine exert its phototoxic effect on cells?
A1: this compound functions as a photosensitizer. Upon light irradiation, it generates reactive oxygen species (ROS) through both Type I and Type II photochemical pathways. [, ]
- Type I: The excited phthalocyanine molecule interacts directly with surrounding molecules, abstracting electrons and generating radicals like superoxide (O2•-) and hydroxyl radicals (•OH). []
- Type II: Energy transfer from the excited phthalocyanine to molecular oxygen generates singlet oxygen (¹O2). []
Q2: What makes this compound a promising candidate for photodynamic therapy?
A2: Several factors contribute to its potential in photodynamic therapy:
- High Phototoxicity: Studies demonstrate significant phototoxicity against the melanotic M6 cell line at low concentrations. [] This implies that a lower dose of the compound could be used, potentially minimizing side effects.
- Low Dark Toxicity: Importantly, this compound exhibits negligible toxicity in the absence of light. [] This selective toxicity is crucial for targeted therapy and minimizing damage to healthy tissues.
- Dual Photochemical Pathways: The compound's ability to generate ROS via both Type I and Type II mechanisms enhances its efficacy. [] This can potentially overcome limitations associated with a single pathway, such as oxygen dependence in the tumor microenvironment.
Q3: How does encapsulation in liposomes affect the photochemical behavior of this compound?
A3: Research suggests that encapsulation in liposomes does not significantly alter the photochemical pathways of this compound. Both Type I and Type II mechanisms persist, indicating that liposomal delivery systems could be explored for targeted drug delivery without compromising its photodynamic activity. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


